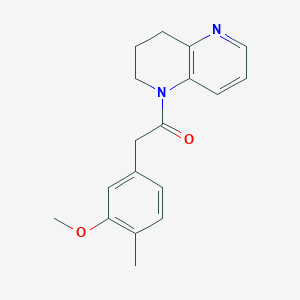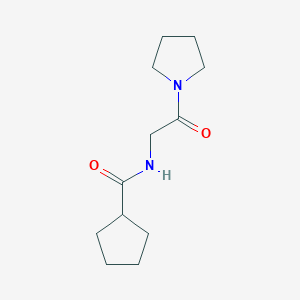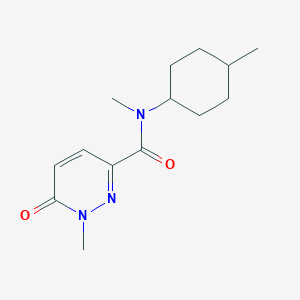
N-methyl-N-(pyridin-4-ylmethyl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(pyridin-4-ylmethyl)naphthalene-2-carboxamide, also known as MNA, is a chemical compound that has been widely studied for its potential applications in scientific research. MNA is a fluorescent probe that can be used to detect and measure the activity of enzymes and receptors in biological systems. In
Mécanisme D'action
The mechanism of action of N-methyl-N-(pyridin-4-ylmethyl)naphthalene-2-carboxamide involves its ability to bind to specific enzymes and receptors in biological systems. When this compound binds to an enzyme or receptor, it undergoes a conformational change that results in the emission of fluorescence. The intensity of the fluorescence can be used to measure the activity of the enzyme or receptor.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with the normal function of enzymes or receptors and does not cause any significant toxicity or cell death. This makes it an ideal probe for studying the activity of enzymes and receptors in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-N-(pyridin-4-ylmethyl)naphthalene-2-carboxamide as a fluorescent probe is its high sensitivity and selectivity for enzymes and receptors. It can detect changes in activity at low concentrations and in real-time. Additionally, this compound is easy to use and can be incorporated into a variety of experimental protocols.
However, there are also limitations to using this compound in lab experiments. One limitation is its relatively short half-life, which limits its use in long-term studies. Additionally, this compound is not suitable for use in vivo due to its poor bioavailability.
Orientations Futures
There are several future directions for research on N-methyl-N-(pyridin-4-ylmethyl)naphthalene-2-carboxamide. One direction is to develop new synthetic methods for this compound that are more efficient and cost-effective. Another direction is to explore the use of this compound in new areas of scientific research, such as drug discovery and development. Finally, researchers can investigate the use of this compound in combination with other probes and imaging techniques to gain a more comprehensive understanding of biological systems.
Méthodes De Synthèse
The synthesis of N-methyl-N-(pyridin-4-ylmethyl)naphthalene-2-carboxamide involves several steps. First, naphthalene-2-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylpyridin-4-amine to form the amide product. Finally, the product is purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-methyl-N-(pyridin-4-ylmethyl)naphthalene-2-carboxamide has been used in a variety of scientific research applications. One of the primary applications is as a fluorescent probe to detect and measure the activity of enzymes and receptors in biological systems. This compound can be used to study the activity of enzymes such as proteases, kinases, and phosphatases. It can also be used to study the activity of receptors such as G protein-coupled receptors and ion channels.
Propriétés
IUPAC Name |
N-methyl-N-(pyridin-4-ylmethyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(13-14-8-10-19-11-9-14)18(21)17-7-6-15-4-2-3-5-16(15)12-17/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJITYFCKDSEHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)
![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)

![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)

![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)
